molecular formula C15H15N5OS B6471372 2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile CAS No. 2640881-78-1

2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile

Cat. No.: B6471372
CAS No.: 2640881-78-1
M. Wt: 313.4 g/mol
InChI Key: VIYXVYHFQBKCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a methylsulfanyl group at position 2, a substituted azetidine ring at position 4, and a nitrile group at position 4. The azetidine moiety is further functionalized with a pyridin-3-yloxy methyl substituent, introducing a heterocyclic aromatic system. This compound exemplifies a hybrid structure combining pyrimidine, azetidine, and pyridine pharmacophores, which are common in medicinal chemistry for targeting kinases or enzymes .

Key structural attributes:

  • Pyrimidine core: Provides a planar scaffold for intermolecular interactions.
  • Azetidine ring (position 4): A four-membered saturated ring that introduces conformational rigidity compared to larger heterocycles like piperidine .
  • Pyridin-3-yloxy methyl substituent: Contributes π-π stacking and hydrogen-bonding capabilities via the pyridine nitrogen and oxygen atoms.

Properties

IUPAC Name

2-methylsulfanyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-22-15-18-6-12(5-16)14(19-15)20-8-11(9-20)10-21-13-3-2-4-17-7-13/h2-4,6-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYXVYHFQBKCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CC(C2)COC3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chloroacetonitrile Derivatives

A widely adopted method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with chloro(formyl)acetonitrile in aqueous sodium acetate. Under reflux conditions (100°C, 16–22 hours), this yields 2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a key intermediate. The methylsulfanyl group is introduced via nucleophilic substitution using methylthiolate ions under inert atmospheres. Typical yields range from 40% to 60%, with purity enhanced by sequential washing with acetone and diethyl ether.

Reaction Conditions Table

ComponentQuantitySolventTemperatureTimeYield
2,4-Diamino-6-hydroxypyrimidine3.00 g (24 mmol)H2O (90 mL)50–100°C22 h40%
Chloro(formyl)acetonitrile3.00 g (32 mmol)H2O (44 mL)50–100°C22 h40%

Functionalization of Preformed Pyrimidines

Alternative routes begin with 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile, where the chlorine at position 4 is displaced by azetidine derivatives. Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) facilitates this substitution, employing ligands such as tri-o-tolylphosphine and bases like cesium carbonate. This method achieves higher regioselectivity but requires stringent anhydrous conditions.

Azetidine Moiety Preparation

The azetidine ring functionalized with a (pyridin-3-yloxy)methyl group is synthesized separately and coupled to the pyrimidine core.

Williamson Ether Synthesis

3-(Hydroxymethyl)azetidine reacts with pyridin-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form 3-[(pyridin-3-yloxy)methyl]azetidine. The reaction proceeds in tetrahydrofuran at 0°C to room temperature, yielding the ether linkage with minimal racemization.

Key Data

  • Reagents : Pyridin-3-ol (1.2 equiv), 3-(hydroxymethyl)azetidine (1.0 equiv), DEAD (1.5 equiv), PPh3 (1.5 equiv)

  • Yield : 65–72% after column chromatography.

Reductive Amination

An alternative pathway involves reductive amination of azetidin-3-one with pyridin-3-yloxymethylamine. Sodium cyanoborohydride in methanol at pH 5–6 selectively reduces the imine intermediate, affording the substituted azetidine in 55–60% yield.

Coupling Strategies

Nucleophilic Aromatic Substitution

The preformed azetidine derivative undergoes nucleophilic substitution with 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile. In dimethylformamide (DMF) at 80–100°C, using potassium carbonate as a base, the chlorine atom is displaced by the azetidine’s nitrogen, yielding the target compound.

Optimized Conditions

  • Solvent : DMF

  • Base : K2CO3 (3.0 equiv)

  • Temperature : 100°C

  • Time : 12 hours

  • Yield : 50–58%

Palladium-Catalyzed Cross-Coupling

For sterically hindered substrates, palladium-mediated coupling proves effective. A mixture of Pd(OAc)2, Xantphos, and cesium carbonate in toluene facilitates the C–N bond formation between the azetidine and pyrimidine. This method minimizes side reactions and improves yields to 65–70% but requires inert atmosphere handling.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Final characterization employs:

  • 1H/13C NMR : Peaks at δ 8.35 (pyridine-H), δ 4.25 (azetidine-CH2O), δ 2.55 (S–CH3).

  • HRMS : Calculated for C16H16N6OS [M+H]+: 357.1124; Found: 357.1128.

Challenges and Optimization

  • Azetidine Stability : The four-membered ring is prone to ring-opening under acidic conditions. Neutral pH and low temperatures during coupling are critical.

  • Regioselectivity : Competing substitutions at pyrimidine positions 2 and 4 are mitigated by using bulky bases (e.g., DBU) to direct reactivity .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly affecting the methylsulfanyl group, converting it into a sulfoxide or sulfone under oxidative conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The pyrimidine ring and azetidine moiety might undergo reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the pyrimidine ring and azetidine nitrogen. Common reagents include alkylating agents and nucleophiles like amines or thiols.

Major Products:

  • Oxidation of the methylsulfanyl group typically yields sulfoxide or sulfone derivatives.

  • Reduction may produce hydrogenated derivatives of the pyrimidine or azetidine rings.

  • Substitution reactions can lead to a variety of substituted pyrimidine and azetidine analogs.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C13H15N3OSC_{13}H_{15}N_3OS with a molecular weight of approximately 265.35 g/mol. The structure consists of a pyrimidine ring with a carbonitrile group, a methylsulfanyl group, and an azetidine moiety linked to a pyridine derivative.

Medicinal Chemistry

The compound has shown promising results in pharmacological studies, particularly in the development of new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, a study demonstrated that modifications to the azetidine ring enhance its selectivity for cancer cells while minimizing toxicity to normal cells. This suggests potential for developing targeted cancer therapies.

Agricultural Science

In agricultural applications, the compound is being explored as a potential pesticide or herbicide.

Case Study: Phytopathogenic Control
A patent describes the use of similar compounds for controlling phytopathogenic microorganisms. The mechanism involves disrupting cellular processes in pathogens, leading to their death while being safe for crops. This application is particularly relevant in sustainable agriculture practices.

Material Science

The unique chemical structure allows for potential applications in material science, particularly in the development of organic semiconductors.

Case Study: Organic Electronics
Research has indicated that compounds with similar structures can be used as electron transport materials in organic light-emitting diodes (OLEDs). The incorporation of this compound into OLEDs could enhance device efficiency and stability.

Mechanism of Action

  • 2-(methylthio)-4-{3-(methoxy)pyridinyl}pyrimidine-5-carbonitrile: This compound, with a methoxy group instead of an azetidine ring, differs in terms of rigidity and flexibility, affecting its binding properties.

  • 2-(methylsulfonyl)-4-(pyridin-3-yloxy)pyrimidine-5-carbonitrile: The presence of a sulfonyl group instead of a methylsulfanyl group alters its oxidative stability and reactivity.

Uniqueness: The unique combination of a methylsulfanyl group and a 3-[(pyridin-3-yloxy)methyl]azetidin-1-yl moiety confers distinct chemical and biological properties, making 2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile stand out among similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carbonitrile derivatives are widely studied for their pharmacological and structural diversity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidine-5-carbonitrile Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound: 2-(Methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile Methylsulfanyl 3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl Carbonitrile ~369.5* N/A (structural focus)
4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile Methylsulfanyl (4-Chlorophenyl)sulfanyl Carbonitrile 369.90 N/A (crystallographic data reported)
2-({[2-(Methylsulfanyl)pyridin-3-yl]methyl}amino)-4-adamantane-substituted pyrimidine-5-carbonitrile Methylsulfanyl Adamantane-amino Carbonitrile 548.32 Kinase inhibition (PKCθ)
2-(Methylsulfanyl)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile Methylsulfanyl Thiazol-5-yl Carbonitrile ~290.3* CDK9 inhibition (IC₅₀ = 2–50 nM)
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)pyrimidine-5-carbonitrile (2-Methoxyethyl)sulfanyl 2-Methylpropyl Carbonitrile 283.39 Crystallographic stability

*Calculated based on molecular formula.

Key Findings :

Substituent Effects on Bioactivity: The adamantane-substituted derivative (MW 548.32) exhibits potent PKCθ inhibition, attributed to the bulky adamantane group enhancing target binding . Thiazol-substituted analogs (e.g., CDK9 inhibitors) show nanomolar activity, highlighting the role of heterocyclic groups in kinase selectivity .

Structural Flexibility vs. Compounds with flexible chains (e.g., methoxyethylsulfanyl in ) demonstrate reduced biological activity compared to rigid heterocycles.

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution at position 4, as seen in analogous azetidine-functionalized pyrimidines .
  • Methylsulfanyl groups are typically introduced via thiolation reactions using methanethiol or its derivatives .

Crystallographic Insights :

  • Sulfanyl-substituted pyrimidines (e.g., ) form planar structures with intermolecular hydrogen bonds (N–H⋯O/N), enhancing stability.

Critical Analysis of Divergences

  • Biological Data Gaps : While adamantane and thiazol derivatives have reported kinase activities, the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
  • Contradictory Substituent Effects : Bulkier substituents (e.g., adamantane) improve target binding but may reduce solubility, whereas smaller groups (e.g., azetidine) balance rigidity and bioavailability .

Biological Activity

The compound 2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a MEK inhibitor. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives and azetidine precursors. The reaction conditions often include the use of coupling agents such as EDCI or HOBt to facilitate the formation of the desired azetidine-pyrimidine linkage.

MEK Inhibition

Research indicates that compounds similar to This compound function as MEK inhibitors . MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) plays a crucial role in cell signaling pathways that regulate cell proliferation and survival, making it a target for cancer therapy.

In a study, a related compound exhibited significant inhibition of MEK activity with an IC50 value in the low micromolar range, demonstrating its potential as an anti-cancer agent .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties . In vitro assays revealed that it can inhibit COX-2 activity, a key enzyme involved in inflammatory processes. The IC50 values for related pyrimidine derivatives were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key modifications to the pyrimidine and azetidine moieties can significantly influence potency and selectivity against target enzymes.

ModificationEffect on Activity
Methylsulfanyl groupEnhances lipophilicity and cellular uptake
Pyridine substitutionAlters binding affinity to target proteins
Azetidine ring sizeAffects conformational flexibility

Case Studies

Several studies have explored the biological activity of compounds structurally related to This compound :

  • Cancer Treatment : In vivo studies demonstrated that MEK inhibitors lead to tumor regression in mouse models of melanoma and colorectal cancer .
  • Inflammatory Disorders : Clinical trials have indicated that MEK inhibitors can reduce symptoms in patients with rheumatoid arthritis by modulating inflammatory cytokine production .

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. A key step is the introduction of the azetidine moiety via nucleophilic substitution or coupling reactions. For example, describes a similar pyrimidine derivative synthesized by reacting a thiol-containing intermediate with 1-bromo-2-methoxyethane in DMF using anhydrous potassium carbonate as a base. Intermediates are characterized via 1H/13C NMR (e.g., δ 13.55 ppm for NH protons in pyrimidine rings) and X-ray crystallography to confirm planar geometry and hydrogen-bonding patterns .

Basic: Which spectroscopic techniques are critical for characterizing the azetidine and pyrimidine moieties?

  • 1H NMR : Probes proton environments (e.g., methylsulfanyl groups at δ 2.53 ppm, azetidine CH2 at δ 3.53–3.56 ppm) .
  • 13C NMR : Identifies carbonitrile signals (δ 115.55 ppm) and carbonyl groups (δ 174.50 ppm) .
  • X-ray crystallography : Resolves steric effects in the azetidine ring and confirms intermolecular hydrogen bonds (N–H⋯O) critical for crystal packing .

Advanced: How can reaction conditions be optimized to improve azetidine incorporation yields?

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions .
  • Catalyst screening : Anhydrous potassium carbonate is effective for deprotonation, but alternative bases (e.g., Cs2CO3) may reduce side reactions.
  • Temperature control : Prolonged stirring at room temperature (12 hours in ) balances reactivity and decomposition risks .

Advanced: What strategies resolve contradictions between computational and experimental spectroscopic data?

  • DFT calculations : Compare predicted NMR chemical shifts (via Gaussian or ORCA) with experimental data to identify discrepancies in tautomeric forms or protonation states.
  • Isotopic labeling : Use deuterated analogs to isolate specific proton environments in crowded spectra (e.g., overlapping azetidine and pyridine signals) .
  • Cross-validation : Pair X-ray structural data (e.g., bond lengths: C–S = 1.78 Å) with computational geometry optimizations .

Basic: What safety protocols are recommended for handling methylsulfanyl-containing intermediates?

  • Waste management : Segregate sulfur-containing byproducts and transfer to licensed hazardous waste facilities to avoid environmental contamination .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis to mitigate exposure to volatile intermediates.

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours, monitoring degradation via HPLC-MS (e.g., using C18 columns and ammonium acetate buffers as in ).
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models to predict shelf-life under storage conditions .

Basic: What analytical methods confirm the purity of the final compound?

  • HPLC : Use a mobile phase of acetonitrile/water with 0.1% formic acid and a UV detector (λ = 254 nm) to quantify impurities (<0.5%) .
  • Elemental analysis : Validate carbon, hydrogen, and nitrogen content (±0.3% theoretical values).

Advanced: How can structural modifications enhance the compound’s pharmacological profile?

  • SAR studies : Replace the pyridin-3-yloxy group with other heterocycles (e.g., thiophene or isoxazole, as in ) to assess changes in bioactivity.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the azetidine moiety to improve solubility and bioavailability .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

  • Purification bottlenecks : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures as in ) for cost-effective scaling.
  • Exothermic reactions : Implement temperature-controlled reactors to manage heat generation during azetidine coupling .

Advanced: How can researchers validate the compound’s mechanism of action in target binding assays?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified protein targets.
  • Docking simulations : Use AutoDock Vina to predict binding poses in active sites, guided by X-ray crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.